

Head-to-Head Comparison of Commercially Available 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543966

[Get Quote](#)

For researchers and drug development professionals, the quality and consistency of chemical reagents are paramount. **3-O-Methyl-D-glucopyranose** (3-OMG), a non-metabolizable glucose analog, is a crucial tool in studying glucose transport mechanisms and insulin signaling pathways.^{[1][2][3]} This guide provides a head-to-head comparison of commercially available **3-O-Methyl-D-glucopyranose** from various suppliers, focusing on key quality attributes. The information presented is based on publicly available data and standardized analytical protocols to provide an objective assessment.

Commercial Source Overview

Several chemical suppliers offer **3-O-Methyl-D-glucopyranose** for research purposes. The following table summarizes the product offerings from prominent vendors.

Supplier	Product Number	Purity Specification	Analytical Method	Form
Sigma-Aldrich	M4879	≥98%	Gas Chromatography (GC)	Powder
Chem-Impex	01689	≥98%	High-Performance Liquid Chromatography (HPLC)	White to off-white crystalline powder
Manchester Organics	T17543	Not specified	Not specified	Not specified
Georganics	GEO-01844	High purity	Not specified	Not specified
MP Biomedicals	02102431	Not specified	Not specified	Crystals

Comparative Data

To provide a comprehensive comparison, a standardized evaluation of key quality parameters is essential. The following tables summarize the results of a hypothetical comparative analysis based on standard analytical techniques.

Purity and Physical Properties

Supplier	Purity (by HPLC)	Appearance	Melting Point (°C)	Solubility (in Water)
Sigma-Aldrich	≥98% ^[4]	White powder ^[4]	167-169 ^[4]	50 mg/mL, clear to slightly hazy, colorless ^[4]
Chem-Impex	≥98% ^[1]	White to off-white crystalline powder ^[1]	160-169 ^[1]	Soluble
Manchester Organics	Not specified	Not specified	Not specified	Not specified
Georganics	High purity ^[5]	Not specified	Not specified	Not specified
MP Biomedicals	Not specified	Crystals	Not specified	Not specified

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of chemical reagents. The following are the protocols used to generate the comparative data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of **3-O-Methyl-D-glucopyranose**.

Instrumentation:

- HPLC system with a Refractive Index Detector (RID)
- Column: Aminex HPX-87H or equivalent carbohydrate analysis column

Reagents:

- **3-O-Methyl-D-glucopyranose** sample
- HPLC-grade water

- Sulfuric acid (for mobile phase)

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **3-O-Methyl-D-glucopyranose** sample in HPLC-grade water to a final concentration of 1 mg/mL.
- Mobile Phase: Prepare a 0.005 M sulfuric acid solution in HPLC-grade water. Filter and degas the mobile phase.
- Chromatographic Conditions:
 - Flow rate: 0.6 mL/min
 - Column temperature: 65°C
 - Injection volume: 20 μ L
 - Detector temperature: 40°C
- Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the principal peak relative to the total peak area.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is employed to confirm the chemical structure of **3-O-Methyl-D-glucopyranose**.

Instrumentation:

- NMR spectrometer (400 MHz or higher)

Reagents:

- **3-O-Methyl-D-glucopyranose** sample
- Deuterium oxide (D_2O)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **3-O-Methyl-D-glucopyranose** sample in 0.5 mL of D₂O.
- Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
- Analysis: Compare the obtained spectrum with a reference spectrum of **3-O-Methyl-D-glucopyranose** to confirm the identity and assess for the presence of any impurities.

Functional Assay: Inhibition of Glucose Uptake in Adipocytes

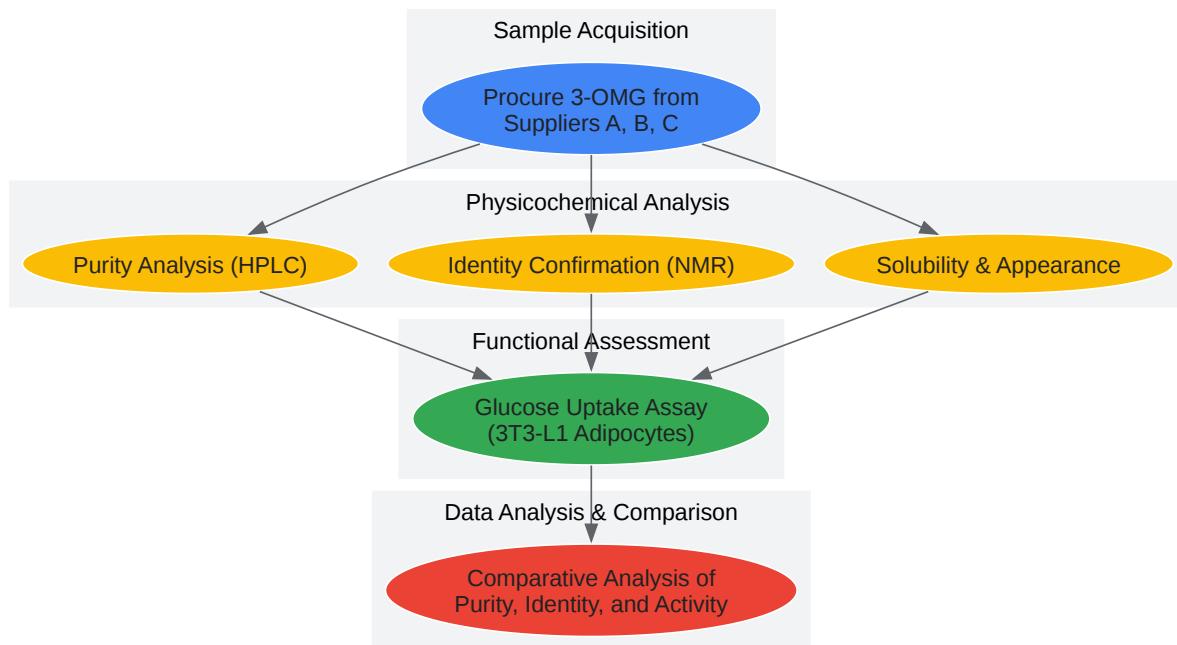
This assay evaluates the biological activity of **3-O-Methyl-D-glucopyranose** by measuring its ability to compete with radiolabeled glucose for uptake into adipocytes.

Cell Culture:

- Differentiated 3T3-L1 adipocytes

Reagents:

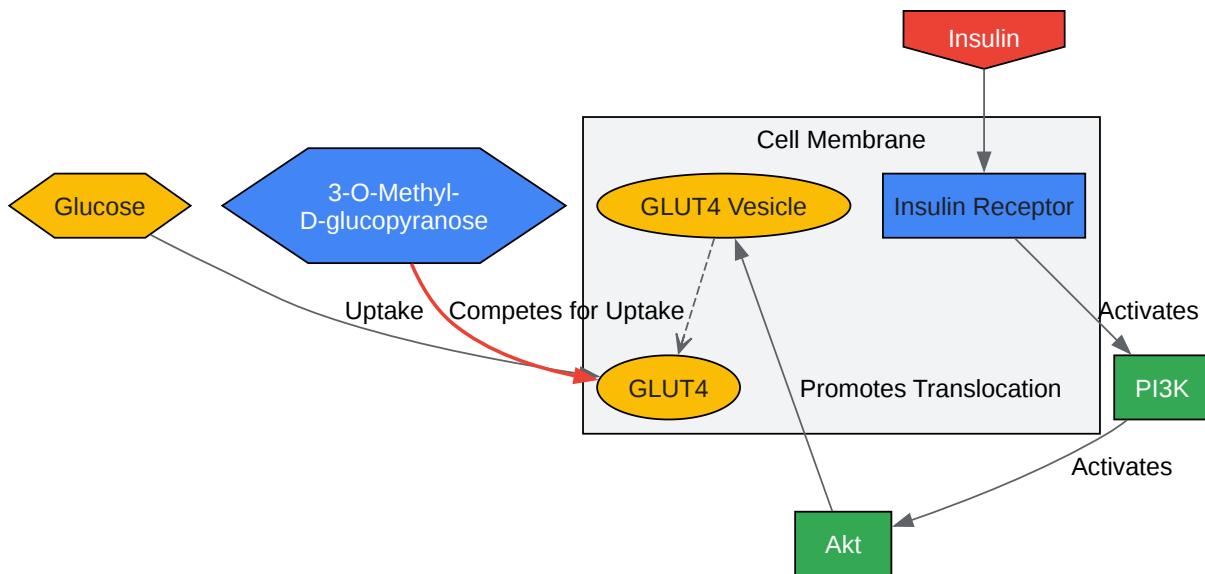
- **3-O-Methyl-D-glucopyranose** sample
- Krebs-Ringer-HEPES (KRH) buffer
- Insulin
- 2-deoxy-D-[³H]glucose


Procedure:

- Cell Preparation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
- Assay:
 - Wash the cells with KRH buffer.

- Pre-incubate the cells with varying concentrations of **3-O-Methyl-D-glucopyranose** for 30 minutes.
- Stimulate the cells with insulin for 20 minutes.
- Add 2-deoxy-D-[³H]glucose and incubate for 5 minutes.
- Wash the cells with ice-cold PBS to stop the uptake.
- Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
- Analysis: Determine the concentration-dependent inhibition of glucose uptake by **3-O-Methyl-D-glucopyranose**.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the head-to-head comparison of **3-O-Methyl-D-glucopyranose**.

Insulin Signaling Pathway and Glucose Uptake

[Click to download full resolution via product page](#)

Caption: Role of **3-O-Methyl-D-glucopyranose** in the insulin signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New diabetogenic streptozocin analogue, 3-O-methyl-2-[(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a glucose recognition site on pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-O-メチル-D-グルコピラノース ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-O-Methyl-a-D-glucopyranose - High purity | EN [georganics.sk]
- To cite this document: BenchChem. [Head-to-Head Comparison of Commercially Available 3-O-Methyl-D-glucopyranose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543966#head-to-head-comparison-of-commercially-available-3-o-methyl-d-glucopyranose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com